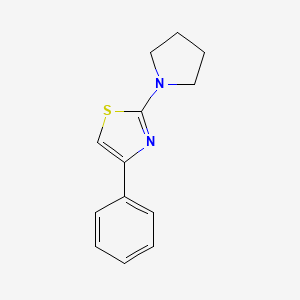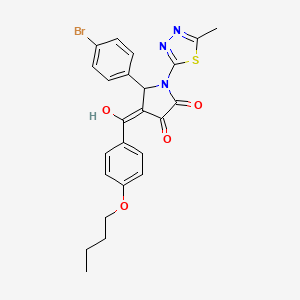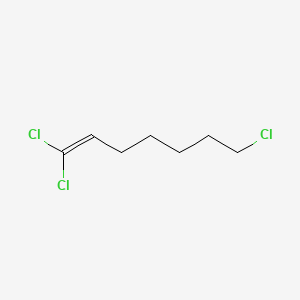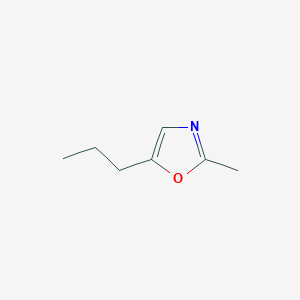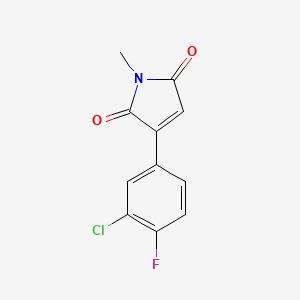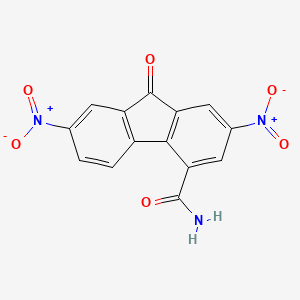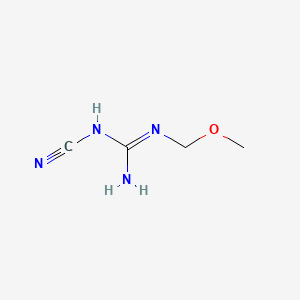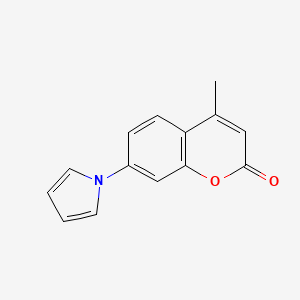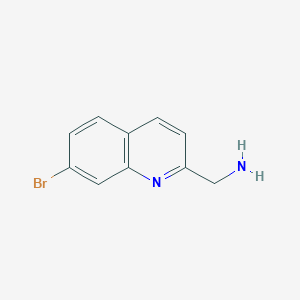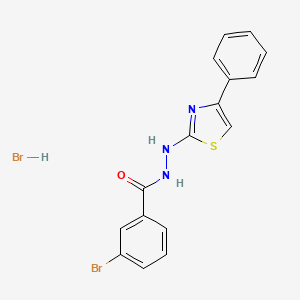
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzohydrazide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Benzohydrazide: The benzohydrazide moiety can be synthesized by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the brominated thiazole with the benzohydrazide under acidic conditions to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the thiazole ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further brominated derivatives, while nucleophilic substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
- 3-bromo-N’-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzohydrazide
Uniqueness
3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is unique due to its specific combination of a bromine atom, a thiazole ring, and a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
5879-33-4 |
|---|---|
Molekularformel |
C16H13Br2N3OS |
Molekulargewicht |
455.2 g/mol |
IUPAC-Name |
3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide;hydrobromide |
InChI |
InChI=1S/C16H12BrN3OS.BrH/c17-13-8-4-7-12(9-13)15(21)19-20-16-18-14(10-22-16)11-5-2-1-3-6-11;/h1-10H,(H,18,20)(H,19,21);1H |
InChI-Schlüssel |
WDONFGGUOINDHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


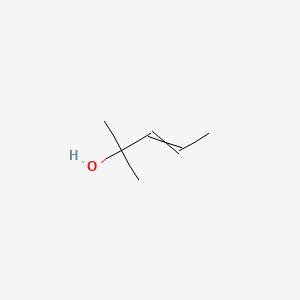
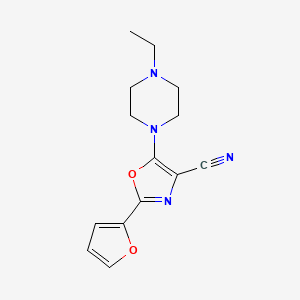

![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
